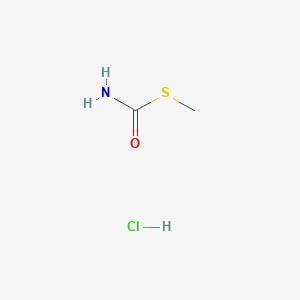
S-methyl carbamothioate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-methyl carbamothioate;hydrochloride: is an organosulfur compound with the molecular formula C₂H₅NOS. It is known for its diverse applications in organic synthesis and various industrial processes. The compound is characterized by the presence of a sulfur atom, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-methyl carbamothioate;hydrochloride typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions are mild and can be carried out under ambient temperature and pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-methyl carbamothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-methyl carbamothioate;hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in understanding enzyme mechanisms and protein functions.
Medicine: Its sulfur-containing structure is of interest in the development of therapeutic agents with antimicrobial and anticancer properties .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which S-methyl carbamothioate;hydrochloride exerts its effects involves the formation of covalent bonds with target molecules. The sulfur atom in the compound can form strong interactions with metal ions and other electrophilic centers, leading to the modulation of biological and chemical pathways .
Vergleich Mit ähnlichen Verbindungen
S-ethyl carbamothioate: Similar structure but with an ethyl group instead of a methyl group.
S-propyl carbamothioate: Contains a propyl group, leading to different reactivity and properties.
S-butyl carbamothioate: Longer alkyl chain, affecting solubility and stability.
Uniqueness: S-methyl carbamothioate;hydrochloride is unique due to its specific reactivity profile and the presence of a methyl group, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and ease of synthesis .
Eigenschaften
CAS-Nummer |
61167-20-2 |
|---|---|
Molekularformel |
C2H6ClNOS |
Molekulargewicht |
127.59 g/mol |
IUPAC-Name |
S-methyl carbamothioate;hydrochloride |
InChI |
InChI=1S/C2H5NOS.ClH/c1-5-2(3)4;/h1H3,(H2,3,4);1H |
InChI-Schlüssel |
QNJDXPGUSLXMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)

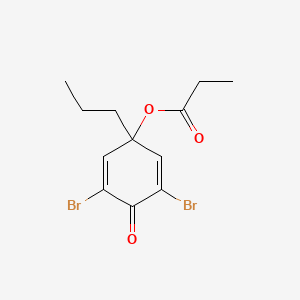
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
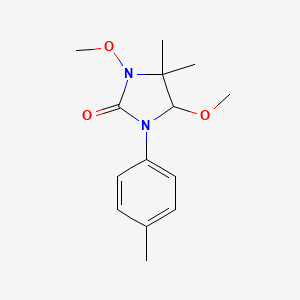

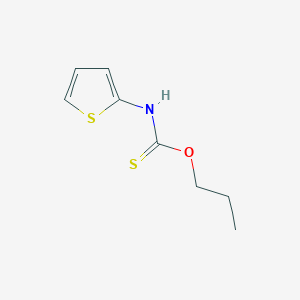
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)

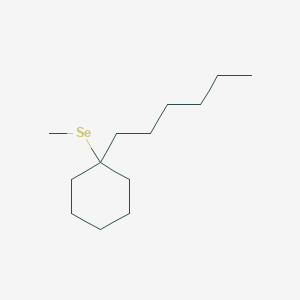
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
